![molecular formula C19H16FNO5 B2971297 (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate CAS No. 953221-69-7](/img/structure/B2971297.png)
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate”, also known as FIMDPB, is a chemical compound. Isoxazole, which is a part of this compound, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The molecular formula of FIMDPB is C19H16FNO5. The structure of isoxazole, a part of this compound, consists of a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Synthesis and Mesomorphic Properties
Research has been conducted on novel chiral compounds with structural similarities, focusing on their synthesis and mesomorphic properties. For instance, chiral benzoates and fluorobenzoates have been synthesized and tested for their phase transitions and mesomorphic properties, revealing significant findings such as the observation of extremely low melting compounds and the presence of antiferroelectric smectic phases with direct transitions from the antiferroelectric to isotropic phase (Milewska et al., 2015).
Potential Medical Applications
Alzheimer's Disease Imaging
Fluorinated benzoxazole derivatives have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds displayed high affinity for β-amyloid aggregates and demonstrated promising results in both in vitro and in vivo models, suggesting their utility in detecting β-amyloid plaques in the living human brain (Cui et al., 2012).
Antitumor Activity
Fluorinated benzothiazoles have been explored for their antitumor properties, with studies revealing their potent cytotoxicity in vitro in sensitive human breast cell lines. These compounds' bioactivity has been linked to specific metabolic pathways, indicating their potential as therapeutic agents for cancer treatment (Hutchinson et al., 2001). Further investigation into the mechanisms of action of benzothiazole compounds has highlighted the role of cytochrome P450 enzymes in mediating their antitumor activity, providing insights into their therapeutic potential and the possibility of targeting specific cancer types (Tan et al., 2011).
Photochromic and Fluorescence Properties
Studies on hexatriene-type photochromic compounds have revealed their potential for applications requiring photochromic coloration and fluorescence switching. These compounds exhibit interesting properties in both solution and amorphous solid states, with implications for materials science and optical applications (Taguchi et al., 2011).
Mechanism of Action
While the specific mechanism of action for FIMDPB is not mentioned in the available resources, isoxazole derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Future Directions
Isoxazole, a part of FIMDPB, has immense importance because of its wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-23-15-7-8-16(18(10-15)24-2)19(22)25-11-14-9-17(26-21-14)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQXFOSCYZBDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.